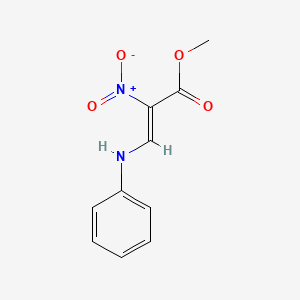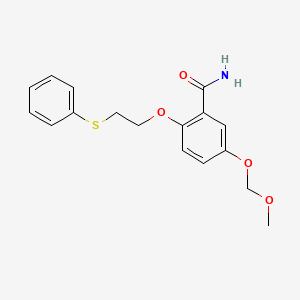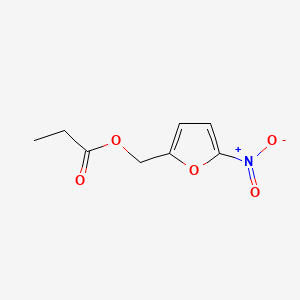![molecular formula C11H18BrNO2 B14697200 4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide CAS No. 31594-88-4](/img/structure/B14697200.png)
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide is a chemical compound known for its sympathomimetic properties, acting primarily on β-adrenergic receptors. It is commonly used as a bronchodilator and heart stimulant in the management of various cardiac disorders .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol typically involves the reaction of catechol with isopropylamine under controlled conditions. The reaction proceeds through electrophilic aromatic substitution, where the catechol undergoes substitution with the isopropylamine group .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the final product meets pharmaceutical standards .
化学反応の分析
Types of Reactions
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert it back to its original catechol form.
Substitution: Electrophilic aromatic substitution reactions are common due to the presence of the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst are used for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Catechol and its derivatives.
Substitution: Halogenated benzene derivatives.
科学的研究の応用
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol is widely used in scientific research due to its pharmacological properties. It is used in:
Chemistry: As a reagent in various organic synthesis reactions.
Biology: To study the effects on β-adrenergic receptors.
Medicine: As a bronchodilator and heart stimulant in the treatment of asthma and cardiac disorders.
Industry: In the production of pharmaceuticals and other chemical products.
作用機序
The compound exerts its effects by binding to β-adrenergic receptors, leading to the activation of adenylate cyclase and an increase in cyclic AMP levels. This results in bronchodilation and increased cardiac output. The molecular targets include β1 and β2 adrenergic receptors, and the pathways involved are primarily related to the sympathetic nervous system .
類似化合物との比較
Similar Compounds
Isoprenaline: Another β-adrenergic agonist with similar bronchodilator and cardiac stimulant properties.
Uniqueness
4-[2-(Propan-2-ylamino)ethyl]benzene-1,2-diol is unique due to its specific action on β-adrenergic receptors and its dual role as both a bronchodilator and heart stimulant. Its structural features allow for selective binding and activation of these receptors, making it a valuable compound in both research and clinical settings .
特性
CAS番号 |
31594-88-4 |
|---|---|
分子式 |
C11H18BrNO2 |
分子量 |
276.17 g/mol |
IUPAC名 |
4-[2-(propan-2-ylamino)ethyl]benzene-1,2-diol;hydrobromide |
InChI |
InChI=1S/C11H17NO2.BrH/c1-8(2)12-6-5-9-3-4-10(13)11(14)7-9;/h3-4,7-8,12-14H,5-6H2,1-2H3;1H |
InChIキー |
PNGQDESQZJRZCH-UHFFFAOYSA-N |
正規SMILES |
CC(C)NCCC1=CC(=C(C=C1)O)O.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-{(E)-[(4-Methoxyphenyl)methylidene]amino}-2-methylpropan-1-ol](/img/structure/B14697122.png)
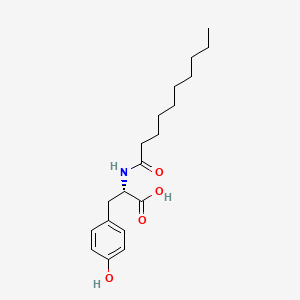

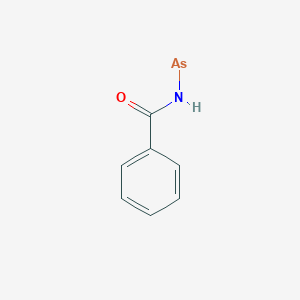
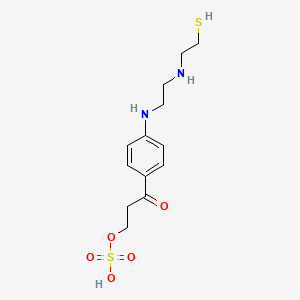
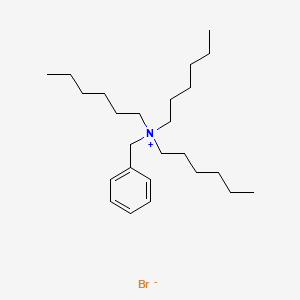
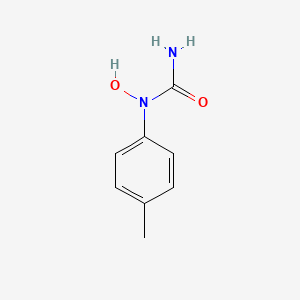
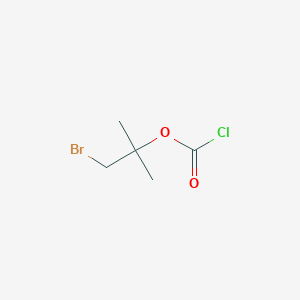

![[3-[[2-Methyl-3-(3-methylsulfonyloxypropanoylamino)propyl]amino]-3-oxopropyl] methanesulfonate](/img/structure/B14697197.png)
